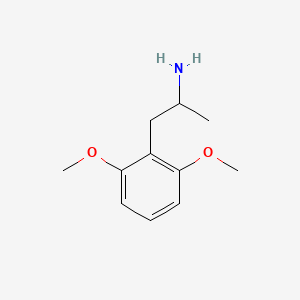![molecular formula C20H18N2S2 B13426659 1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine](/img/structure/B13426659.png)
1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine is a synthetic organic compound that features a piperazine ring substituted with benzo[b]thiophene groups at the 4 and 7 positions. Compounds containing benzo[b]thiophene moieties are of interest due to their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine typically involves the following steps:
Formation of Benzo[b]thiophene Derivatives: The benzo[b]thiophene moieties can be synthesized through various methods, such as the cyclization of 2-mercaptobenzaldehyde with acetylenes.
Substitution on Piperazine Ring: The benzo[b]thiophene derivatives are then reacted with piperazine under suitable conditions, such as in the presence of a base and a solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzo[b]thiophene rings or the piperazine nitrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzo[b]thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[b]thiophene rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Applications in the development of new materials or as intermediates in chemical synthesis.
Mécanisme D'action
The mechanism of action of 1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine would depend on its specific biological target. Generally, compounds with benzo[b]thiophene moieties can interact with various molecular targets, such as enzymes or receptors, through binding interactions. The piperazine ring can also contribute to the compound’s overall binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzo[b]thiophen-4-yl)piperazine: A simpler analog with only one benzo[b]thiophene group.
4-(Benzo[b]thiophen-7-yl)piperazine: Another analog with a single benzo[b]thiophene group at a different position.
1,4-Bis(benzo[b]thiophen-4-yl)piperazine: A related compound with benzo[b]thiophene groups at both positions 1 and 4 of the piperazine ring.
Uniqueness
1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine is unique due to the presence of two benzo[b]thiophene groups at distinct positions on the piperazine ring, which may confer unique biological activities and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C20H18N2S2 |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
1-(1-benzothiophen-4-yl)-4-(1-benzothiophen-7-yl)piperazine |
InChI |
InChI=1S/C20H18N2S2/c1-3-15-7-13-24-20(15)18(5-1)22-11-9-21(10-12-22)17-4-2-6-19-16(17)8-14-23-19/h1-8,13-14H,9-12H2 |
Clé InChI |
CXPFGRJOULIDNR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=C3C=CSC3=CC=C2)C4=CC=CC5=C4SC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


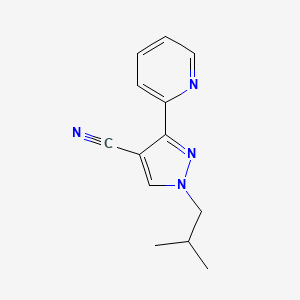
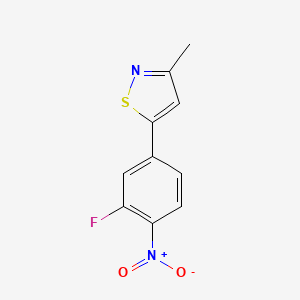
![7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid](/img/structure/B13426599.png)
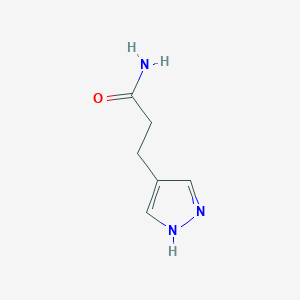
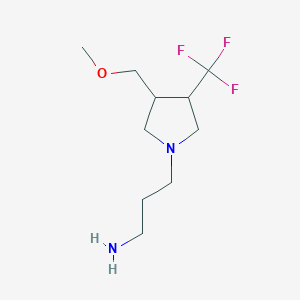
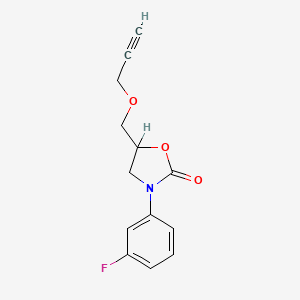
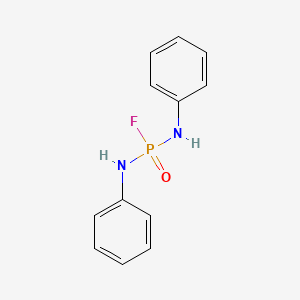
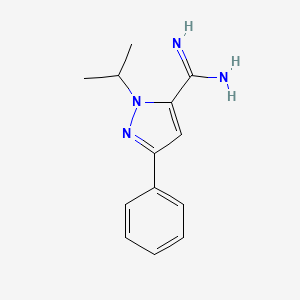
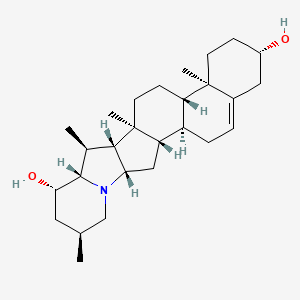
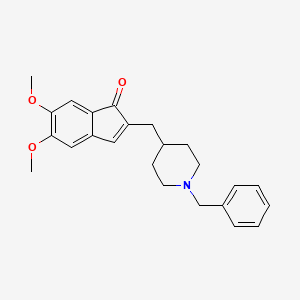

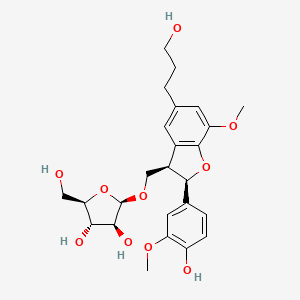
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426642.png)
